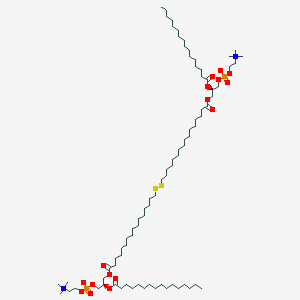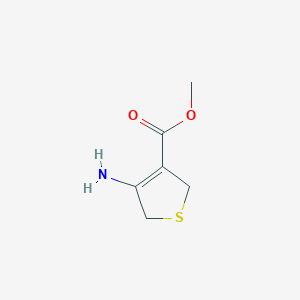
2-(10H-phenothiazin-10-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(10H-phenothiazin-10-yl)acetohydrazide” is a chemical compound with the CAS Number: 125096-15-3. It has a molecular weight of 271.34 and its linear formula is C14H13N3OS .
Molecular Structure Analysis
The InChI code for “2-(10H-phenothiazin-10-yl)acetohydrazide” is 1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18). The InChI key is DGGWSYPHEPMOBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(10H-phenothiazin-10-yl)acetohydrazide” is a solid substance. It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Application in Cancer Research
Summary of the Application
“2-(10H-phenothiazin-10-yl)acetohydrazide” has been used in the synthesis of certain phenothiazine derivatives, which have been evaluated for their anticancer properties .
Methods of Application or Experimental Procedures
The compound reacts with 2-chloroacetonitrile to give 2-(10H-phenothiazin-10-yl)-acetonitrile. This product, upon reaction with sodium azide, gives the corresponding tetrazole. Treatment of this by either hydrazine hydrate or hydroxylamine affords 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide .
Results or Outcomes
The synthesized compounds demonstrated high activity against the breast cancer cell line (MCF7) .
Safety And Hazards
properties
IUPAC Name |
2-phenothiazin-10-ylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-16-14(18)9-17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGWSYPHEPMOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384649 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(10H-phenothiazin-10-yl)acetohydrazide | |
CAS RN |
125096-15-3 |
Source


|
| Record name | 2-(10H-phenothiazin-10-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


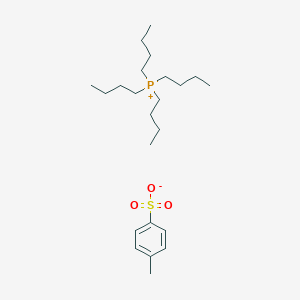
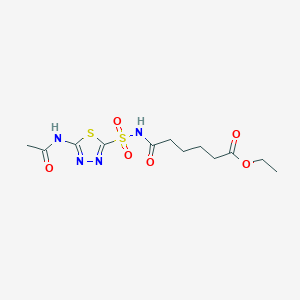
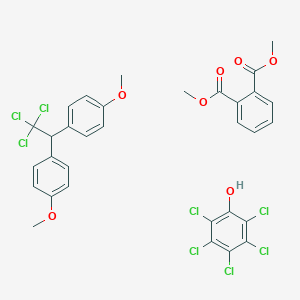
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)



